molecular formula C7H7N5 B1654483 5-Phenyltetrazol-1-amine CAS No. 23579-46-6

5-Phenyltetrazol-1-amine

Cat. No.: B1654483
CAS No.: 23579-46-6
M. Wt: 161.16 g/mol
InChI Key: NWOANCZCVIUCTG-UHFFFAOYSA-N
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Description

5-Phenyltetrazol-1-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in various fields such as material science, medicinal chemistry, and industrial chemistry. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyltetrazol-1-amine can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions, yielding the desired tetrazole derivative .

Another method involves the use of triethyl orthoformate and sodium azide, which react with phenylhydrazine to form the tetrazole ring . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods are not only cost-effective but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyltetrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .

Mechanism of Action

The mechanism of action of 5-Phenyltetrazol-1-amine involves its interaction with various molecular targets and pathways. For instance, it inhibits the fungal enzyme cytochrome P450, which is crucial for fungal cell membrane synthesis . This inhibition leads to the disruption of fungal cell growth and proliferation.

Properties

CAS No.

23579-46-6

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

5-phenyltetrazol-1-amine

InChI

InChI=1S/C7H7N5/c8-12-7(9-10-11-12)6-4-2-1-3-5-6/h1-5H,8H2

InChI Key

NWOANCZCVIUCTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NN2N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2N

Origin of Product

United States

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